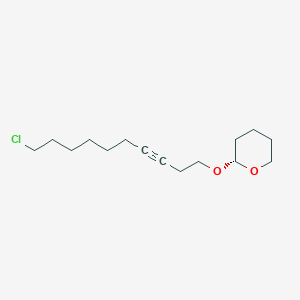

2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran

Description

2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a 10-chloro-3-decynyl ether group. The THP ring provides structural rigidity, while the chloro-alkynyl side chain introduces unique electronic and steric properties. This compound is of interest in organic synthesis, particularly as a protected intermediate or a precursor for bioactive molecules.

Properties

CAS No. |

71673-29-5 |

|---|---|

Molecular Formula |

C15H25ClO2 |

Molecular Weight |

272.81 g/mol |

IUPAC Name |

(2R)-2-(10-chlorodec-3-ynoxy)oxane |

InChI |

InChI=1S/C15H25ClO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-3,5,7-14H2/t15-/m0/s1 |

InChI Key |

PFKZTZZEEPSIAA-HNNXBMFYSA-N |

Isomeric SMILES |

C1CCO[C@@H](C1)OCCC#CCCCCCCCl |

Canonical SMILES |

C1CCOC(C1)OCCC#CCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 10-chloro-3-decyn-1-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom in the 10-chloro-3-decynyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of azides, nitriles, or other substituted products.

Scientific Research Applications

SGLT2 Inhibition

One of the primary applications of 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran is its role as an SGLT2 inhibitor. SGLT2 inhibitors are a class of medications used to manage type 2 diabetes by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels. The compound has been shown to exhibit effective inhibition of SGLT2 activity, which is crucial for developing diabetes treatments.

- Mechanism of Action : The compound works by blocking the SGLT2 protein, leading to increased glucose excretion in urine and improved glycemic control. This mechanism is vital for patients with diabetes who struggle to maintain optimal blood glucose levels .

Case Studies

Several studies have documented the efficacy of compounds similar to 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran in clinical settings:

- Clinical Trials : Research has demonstrated that SGLT2 inhibitors lead to significant reductions in HbA1c levels and body weight in diabetic patients. For instance, one study indicated that administration of a related compound resulted in a reduction of urine glucose excretion by approximately 70% in treated subjects compared to controls .

- Comparative Efficacy : A comparative study highlighted that compounds within the same chemical class showed superior efficacy over traditional diabetes medications like metformin, particularly in patients with renal impairment .

Antimicrobial Properties

Research indicates that tetrahydropyran derivatives possess antimicrobial properties. In vitro studies have shown that compounds similar to 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran exhibit activity against various bacterial and fungal strains.

- Screening Results : The compound was evaluated against standard antimicrobial agents and demonstrated comparable or superior activity against certain pathogens, suggesting its potential utility in developing new antimicrobial therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Substituent Diversity: The chloro-alkynyl group in the target compound contrasts with benzyloxy, bromobenzyl, or pyridazinone groups in analogues.

- Electronic Effects : The electron-withdrawing chloro group in the target compound may increase electrophilicity at the ether oxygen, influencing reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., methoxy in ).

Spectral and Physicochemical Properties

- NMR Data :

- The target compound’s ¹³C-NMR would likely show signals for the THP ring (δ ~20–80 ppm) and the alkyne carbons (δ ~70–90 ppm), similar to compound 26 in .

- Chlorine’s deshielding effect may shift adjacent carbons upfield compared to bromine-substituted analogues (e.g., δ 127.5–138.0 in vs. δ 43–155 in ).

Reactivity and Functionalization Potential

- Alkyne Reactivity : The terminal alkyne in the target compound allows for click chemistry (e.g., Huisgen cycloaddition), a feature absent in saturated or aryl-substituted analogues.

- Chloro Group Utility : The chloro substituent enables further functionalization (e.g., Suzuki coupling), similar to bromine in but with differing kinetics.

Biological Activity

2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran, also known by its CAS number 71673-29-5, is a compound with a unique molecular structure that has garnered interest in the field of medicinal chemistry. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₅ClO₂

- Molecular Weight : 272.81 g/mol

- LogP : 4.1124 (indicating lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and pharmacokinetics.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, potentially influencing signaling pathways related to inflammation or metabolic regulation.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various tetrahydropyran derivatives, including compounds structurally related to 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran. Results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

| Compound | Activity | Target Bacteria |

|---|---|---|

| 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran | Moderate | Staphylococcus aureus |

| Related Compound A | Strong | Escherichia coli |

| Related Compound B | Weak | Pseudomonas aeruginosa |

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of similar compounds. The findings revealed that tetrahydropyran derivatives could inhibit pro-inflammatory cytokine production in vitro, indicating a potential role in managing inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological potential of 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chloro-substituted phenol | Antimicrobial |

| Empagliflozin | SGLT2 inhibitor | Diabetes management |

| 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran | Long-chain alkyloxy group | Lipid metabolism |

Future Directions and Research Opportunities

Given the preliminary findings regarding the biological activity of 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran, further research is warranted to explore its therapeutic potential. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacodynamics and pharmacokinetics.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Q. What are the key synthetic routes for preparing 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran, and how do reaction conditions influence yield?

Q. How do steric and electronic effects influence regioselectivity in functionalizing the THP ring?

- Methodological Answer : The THP ring’s conformation (chair vs. boat) determines reactivity. Oxygen’s electron-donating effect directs electrophiles to the less hindered axial position. For example, bulky substituents on the chloroalkynyl chain favor equatorial attachment to minimize 1,3-diaxial interactions . Computational modeling (DFT) can predict preferred sites by comparing activation energies for different pathways .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during synthesis?

- Methodological Answer :

- Kinetic Control : Use low temperatures (−20°C) and short reaction times to favor the faster-forming product (e.g., axial substitution).

- Thermodynamic Control : Prolonged heating (60°C, 12–24 hrs) allows equilibration to the more stable product (e.g., equatorial substitution) .

- Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can multi-component reactions (MCRs) streamline the synthesis of THP derivatives?

- Methodological Answer : MCRs like the Passerini or Ugi reaction enable simultaneous introduction of the THP ring and side chains. For example, combining a THP-derived aldehyde, chloroalkynyl isocyanide, and carboxylic acid in methanol at RT yields complex adducts in one step . Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loadings (e.g., 5 mol% Sc(OTf)₃) to enhance efficiency.

Analytical & Safety Considerations

Q. What advanced chromatographic techniques improve purity assessment?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with acetonitrile/water gradients (70:30 to 95:5) to separate enantiomers or diastereomers.

- Chiral GC-MS : Resolve stereoisomers using β-cyclodextrin-based columns .

- Preparative SFC : Supercritical CO₂ minimizes solvent waste during large-scale purification .

Q. How should researchers mitigate hazards associated with chloroalkynyl intermediates?

- Methodological Answer :

- Handling : Use gloveboxes for air-sensitive reagents and quench excess electrophiles with aqueous NaHCO₃.

- Waste Disposal : Neutralize halogenated byproducts with AgNO₃ to precipitate insoluble AgCl .

- PPE : Wear nitrile gloves and safety goggles; avoid contact with THF peroxides by storing under nitrogen .

Data Contradictions & Resolution

Q. Why might NMR spectra show unexpected splitting patterns for the THP ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.